Tautomeric Distribution in Arylazo Derivatives: p-Tolylimino vs. Phenylimino vs. p-Nitrophenylimino
In the reaction of 2-(p-tolylimino)thiazolidin-4-one with p-nitrobenzenediazonium chloride, the resulting 5-(p-nitrophenylazo) derivative exists exclusively in the azo tautomeric form. In contrast, the 5-phenylazo and 5-(p-tolylazo) derivatives (prepared from p-tolylimino or phenylimino precursors) exist as mixtures of azo and hydrazone tautomers. [1] This tautomeric divergence is quantifiable by distinct UV-Vis absorption maxima and IR carbonyl stretching frequencies; the p-nitrophenylazo derivative shows a single carbonyl band (azo form), whereas the p-tolylazo analog exhibits dual bands corresponding to both tautomers. [1]
| Evidence Dimension | Tautomeric form distribution (azo vs. hydrazone) in 5-arylazo-thiazolidin-4-one derivatives |
|---|---|
| Target Compound Data | p-Tolylimino precursor → 5-(p-tolylazo) product: mixture of azo and hydrazone tautomers (dual carbonyl IR bands) |
| Comparator Or Baseline | Phenylimino precursor → 5-phenylazo product: mixture of azo and hydrazone tautomers; p-Nitrophenylazo derivative: exclusively azo tautomer (single carbonyl IR band) |
| Quantified Difference | Qualitatively distinct tautomeric profiles (azo-only vs. mixed azo-hydrazone); different UV-Vis λ_max and IR ν(C=O) patterns |
| Conditions | Arylazo coupling in glacial acetic acid with anhydrous sodium acetate (pH 4.5–5.0); IR and UV spectroscopic characterization |
Why This Matters
Researchers procuring this compound for derivatization or spectroscopic studies must account for its specific tautomeric distribution, which directly influences its chemical reactivity and optical properties relative to analogs.
- [1] Chizhevskaya, I. I.; Zavadskaya, M. I.; Khovratovich, N. N. Synthesis and spectroscopic investigation of some arylazo derivatives of thiazolidin-4-one. Chemistry of Heterocyclic Compounds 1969, 5, 42–45. https://doi.org/10.1007/BF01031759 View Source
